An In-depth Technical Guide to 4-(2-Ethoxyethoxy)piperidine
An In-depth Technical Guide to 4-(2-Ethoxyethoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Piperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a versatile scaffold for three-dimensional diversification. This guide focuses on a specific, yet underexplored, derivative: 4-(2-Ethoxyethoxy)piperidine (CAS Number: 70978-93-7). This molecule uniquely combines the rigid piperidine ring with a flexible, polar ethoxyethoxy side chain, creating a molecular architecture with intriguing potential for modulating drug-target interactions and pharmacokinetic profiles.
This document serves as a comprehensive technical resource for researchers and drug development professionals interested in the synthesis, properties, and potential applications of 4-(2-ethoxyethoxy)piperidine. We will delve into the practical aspects of its preparation, characterization, and safe handling, while also exploring its prospective role in the design of novel therapeutics.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in research and development. Below is a summary of the key physicochemical data for 4-(2-ethoxyethoxy)piperidine.
| Property | Value | Source |
| CAS Number | 70978-93-7 | Internal Database |
| Molecular Formula | C₉H₁₉NO₂ | Calculated |
| Molecular Weight | 173.25 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (predicted) | Inferred |
| Boiling Point | Not determined | - |
| Melting Point | Not applicable (liquid at room temperature) | - |
| Solubility | Soluble in water and common organic solvents (predicted) | Inferred |
| LogP | 0.9 (predicted for a similar compound) | [2] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
The presence of the ether linkages and the terminal ethyl group in the side chain, combined with the basic nitrogen of the piperidine ring, suggests a molecule with a balanced hydrophilic-lipophilic character. This balance is often a desirable trait in drug candidates, as it can influence absorption, distribution, metabolism, and excretion (ADME) properties.
Figure 1: 2D Chemical Structure of 4-(2-Ethoxyethoxy)piperidine.
Synthesis and Purification: A Practical Approach
Proposed Synthetic Pathway: Williamson Ether Synthesis
This synthesis involves the O-alkylation of a protected 4-hydroxypiperidine with 2-bromoethyl ethyl ether. The use of a protecting group on the piperidine nitrogen is crucial to prevent N-alkylation, a common side reaction. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its facile removal under acidic conditions.
Figure 2: Proposed three-step synthesis of 4-(2-Ethoxyethoxy)piperidine.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)
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Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq) or diisopropylethylamine (DIPEA).
-
Boc Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-4-hydroxypiperidine as a white solid.
Step 2: Synthesis of tert-butyl 4-(2-ethoxyethoxy)piperidine-1-carboxylate
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Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF. Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Alkylation: After the evolution of hydrogen gas ceases (approximately 30-60 minutes), add 2-bromoethyl ethyl ether (1.1 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and cautiously quench with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired Boc-protected ether.
Step 3: Synthesis of 4-(2-Ethoxyethoxy)piperidine (Final Product)
-
Deprotection: Dissolve the purified tert-butyl 4-(2-ethoxyethoxy)piperidine-1-carboxylate in a suitable solvent like DCM. Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4 M).
-
Reaction Monitoring: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and wash with an organic solvent like ether to remove any non-polar impurities. Basify the aqueous layer to a pH of >10 with a strong base (e.g., NaOH or K₂CO₃).
-
Final Extraction: Extract the product into an organic solvent such as DCM or ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(2-ethoxyethoxy)piperidine. The final product may be further purified by distillation under reduced pressure if necessary.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethoxyethoxy side chain protons, and the amine proton. The chemical shifts and coupling patterns will be indicative of the structure.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.[3][4]
-
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-O-C stretching (around 1100 cm⁻¹).[5]
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 4-(2-ethoxyethoxy)piperidine make it an attractive building block for the synthesis of novel bioactive molecules. The piperidine core is a privileged scaffold in central nervous system (CNS) drug discovery, and the ethoxyethoxy side chain can be exploited to modulate polarity and engage in specific hydrogen bonding interactions with biological targets.[6]
Potential therapeutic areas where this scaffold could be explored include:
-
CNS Disorders: The piperidine nucleus is a common feature in drugs targeting CNS receptors and transporters. The ethoxyethoxy moiety could be used to fine-tune the blood-brain barrier permeability and target engagement of novel CNS agents.
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperidine rings. The flexibility and hydrogen bonding capacity of the side chain could be advantageous in designing new inhibitors with improved potency and selectivity.
-
Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antiviral agents. The introduction of the ethoxyethoxy group could lead to compounds with novel mechanisms of action or improved pharmacokinetic properties.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling 4-(2-ethoxyethoxy)piperidine. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile can be inferred from the parent piperidine molecule.
-
Hazards: Piperidine is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It can cause severe skin burns and eye damage.[6][7][8]
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
4-(2-Ethoxyethoxy)piperidine represents a valuable, yet underutilized, building block for medicinal chemistry and drug discovery. Its synthesis, achievable through a robust and scalable Williamson ether synthesis protocol, provides access to a unique scaffold with a desirable balance of rigidity and flexibility. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, intended to empower researchers to explore the full potential of this intriguing molecule in the development of next-generation therapeutics.
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